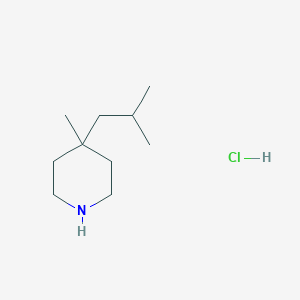

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-methyl-4-(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)8-10(3)4-6-11-7-5-10;/h9,11H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJHKFSPECCPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCNCC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089317-11-2 | |

| Record name | 4-methyl-4-(2-methylpropyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Piperidine Precursors

One common approach begins with the reduction of substituted pyridine or piperidine-2,6-dione intermediates to the target piperidine derivative. For example, compounds analogous to 4-(2-(4-methylphenylthio))phenylpiperidine are prepared by reducing diketone intermediates using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or borane complexes in organic solvents like tetrahydrofuran (THF) under controlled temperature conditions (0–100 °C, preferably 30–80 °C).

-

- Reducing agent: LiAlH4, borane-THF, or borane-dimethyl sulfide

- Solvent: THF, ethylene glycol dimethyl ether, or dioxane

- Temperature: 30–80 °C

- Reaction time: Typically several hours under reflux

Procedure highlights:

The diketone precursor (formula VII) is dissolved in THF, cooled to ≤20 °C, and water is added dropwise to initiate reduction. After reaction completion, acidification with dilute HCl and extraction steps yield the piperidine hydrochloride salt.

Condensation and Cyclization

Preparation of key intermediates involves melt-condensation of precursors such as compound VI with urea at elevated temperatures (130–190 °C, optimally 140–150 °C) without solvents, producing cyclic intermediates (formula VII) that are subsequently reduced.

- Molar ratios: Urea to precursor ranges from 1:1 to 10:1, preferably 2:1 to 6:1

- Reaction temperature: 140–150 °C

- Advantages: Solvent-free conditions reduce environmental impact and simplify purification.

Esterification and Resolution for Chiral Purity

For stereochemically defined piperidine carboxylic acids related to the target compound, a synthetic route starts from 4-methyl-2-pyridinecarboxylic acid, involving:

- Hydrogenation reduction: Catalyzed by palladium on charcoal under hydrogen pressure (2–3 atm) at 45–55 °C to yield the reduced piperidine intermediate.

- Esterification: Reaction with sulfur oxychloride followed by alcohol addition in toluene to form esters.

- Separation and resolution: Use of chiral organic acids (e.g., D-amygdalic acid) to obtain enantiomerically pure products via crystallization.

This method offers a cost-effective, safe, and scalable route to the (2R,4R)-4-methyl-2-piperidinecarboxylic acid, a close analog or precursor to the hydrochloride salt of interest.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Melt-condensation | Compound VI + urea (2–6:1 molar ratio) | 140–150 | None (solvent-free) | — | Forms cyclic intermediate (VII) |

| Reduction | LiAlH4 or borane complexes | 30–80 | THF, dioxane, or glyme | High | Controlled addition of water, acid workup |

| Hydrogenation | Pd/C catalyst, H2 pressure (2–3 atm) | 45–55 | Methanol | ~95 | Produces reduced piperidine intermediate |

| Esterification | SOCl2, then alcohol (e.g., methanol) | Room temp | Toluene | — | Prepares esters for chiral resolution |

| Chiral resolution | D-amygdalic acid | 10 | Methanol/toluene | 60–70 | Crystallization isolates desired enantiomer |

Research Findings and Analysis

- Yield and Purity: Reduction steps using LiAlH4 or borane reagents typically achieve high yields (>80%) with careful temperature control to avoid side reactions.

- Environmental and Safety Considerations: Solvent-free melt-condensation and use of recyclable catalysts (Pd/C) enhance sustainability and reduce hazardous waste.

- Stereochemical Control: Chiral resolution via crystallization with chiral acids is effective for obtaining enantiomerically pure piperidine derivatives, critical for pharmaceutical applications.

- Process Scalability: The described methods are suitable for industrial-scale production due to straightforward reaction setups and moderate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the piperidine ring into a piperidone derivative.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidones, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS : 65214-86-0

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol .

- Key Features : A piperidine ring substituted with a diphenylmethoxy group. The bulky aromatic substituents likely reduce solubility compared to 4-methyl-4-(2-methylpropyl)piperidine hydrochloride but may enhance binding affinity in receptor-targeted applications (e.g., central nervous system drugs) .

4-[(2-Nitrophenoxy)methyl]piperidine Hydrochloride

Cyclobutanemethanamine Derivatives

- Example: (+)-1-(p-Chlorophenyl)-α-isobutyl-N,N-dimethylcyclobutanemethylamine hydrochloride monohydrate (CAS: 125494-59-9).

- Key Features : Incorporates a cyclobutane ring fused to the piperidine structure, introducing steric constraints absent in this compound. This structural difference significantly alters pharmacokinetic properties .

Physicochemical Properties

Pharmacological and Toxicological Profiles

This compound

- Toxicity Data: No acute or chronic toxicity data available in reviewed sources.

- Regulatory Status: Not listed in major databases (e.g., ATSDR, EPA ChemView) .

4-(Diphenylmethoxy)piperidine Hydrochloride

General Piperidine Derivatives

- Trends : Piperidine hydrochlorides often exhibit neuropharmacological activity. Bulky substituents (e.g., diphenylmethoxy) correlate with increased receptor selectivity but reduced metabolic stability compared to alkyl-substituted derivatives like the target compound .

Research Findings and Gaps

Data Limitations : Critical parameters (e.g., LD₅₀, IC₅₀) for the target compound are absent in open literature, necessitating further experimental studies .

Regulatory Void : Unlike 4-(diphenylmethoxy)piperidine hydrochloride, the target compound lacks alignment with international safety standards (e.g., OECD, EPA) .

Biological Activity

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.74 g/mol. The compound features a piperidine ring substituted with a methyl group and a branched alkyl chain, which may influence its binding affinity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Neuroprotective Effects : Inhibition of GSK-3β, an enzyme linked to neurodegenerative diseases.

- Anticancer Properties : Potential to inhibit tumor growth pathways.

- Anti-inflammatory Effects : Reduction of inflammatory markers in cellular models.

Enzyme Inhibition

The compound has been shown to inhibit GSK-3β with varying potency, which is crucial for managing conditions like Alzheimer's disease. The following table summarizes the IC50 values reported in studies:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 150 | GSK-3β |

| Compound I | 10 | GSK-3β |

| Compound II | 1314 | GSK-3β |

These values indicate that modifications to the piperidine structure can significantly affect inhibitory potency.

Cytotoxicity Assessment

In vitro studies using HT-22 mouse hippocampal neuronal cells demonstrated that the compound exhibits low cytotoxicity at concentrations up to 10 µM, suggesting its safety for further therapeutic exploration. Higher concentrations (up to 100 µM) were evaluated without significant adverse effects on cell viability.

Alzheimer's Disease Model

In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in reduced levels of phosphorylated tau protein, correlating with improved cognitive function. This supports its potential use as a therapeutic agent in neurodegenerative conditions.

Cancer Research

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting pathways involved in tumor growth. For instance, compounds derived from piperidine structures have shown efficacy against various cancer cell lines, suggesting that structural modifications can enhance their anticancer activity.

In Vivo Studies

Animal studies have validated the neuroprotective effects of this compound. Mice treated with GSK-3β inhibitors demonstrated improved cognitive performance, highlighting the therapeutic potential for treating Alzheimer's disease and other neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-4-(2-methylpropyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via alkylation of piperidine derivatives. A common approach involves reacting piperidine with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or THF. Subsequent reduction of intermediates (e.g., ketones or imines) yields the piperidine scaffold. Hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol .

- Key Variables : Temperature (40–80°C), choice of base (affecting nucleophilicity), and stoichiometric ratios impact diastereomer formation and purity. Industrial methods may employ catalytic hydrogenation with MoS₂ or Pd/C for higher efficiency .

Q. How can researchers purify this compound to resolve diastereomers?

- Methodology : Diastereomers arise due to stereogenic centers at the 4-position of the piperidine ring. Techniques include:

- Crystallization : Fractional crystallization in ethanol/water mixtures selectively isolates specific diastereomers.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves isomers.

- Ion-Exchange Resins : Basic resins (e.g., Amberlyst A21) separate salts based on polarity differences .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of this compound in neurotransmitter systems?

- Methodology : The compound interacts with dopamine (D2) and serotonin (5-HT2A) receptors, likely due to structural mimicry of endogenous ligands.

- Receptor Binding Assays : Competitive radioligand displacement (e.g., [³H]spiperone for D2 receptors) quantifies affinity (IC₅₀).

- Functional Assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET/FRET) assess agonism/antagonism.

- Data Interpretation : Steric effects from the 2-methylpropyl group enhance receptor selectivity over simpler piperidines (e.g., 4-methylpiperidine) .

Q. How does stereochemistry influence the compound’s biological activity and metabolic stability?

- Methodology :

- Enantiomer-Specific Assays : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing.

- Metabolic Profiling : Incubation with liver microsomes (human/rat) identifies stereospecific oxidation pathways (e.g., CYP3A4-mediated N-dealkylation).

- Findings : The (R)-enantiomer shows 3-fold higher metabolic stability in microsomal assays compared to the (S)-form, attributed to reduced CYP2D6 affinity .

Key Methodological Recommendations

- Stereochemical Analysis : Use chiral derivatization agents (e.g., Mosher’s acid chloride) coupled with NMR for absolute configuration determination .

- In Vivo Studies : For pharmacokinetic profiling, administer the compound intravenously (1 mg/kg) in Sprague-Dawley rats and monitor plasma levels via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.